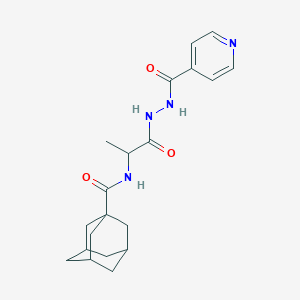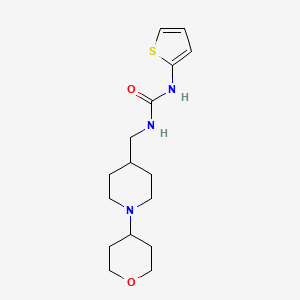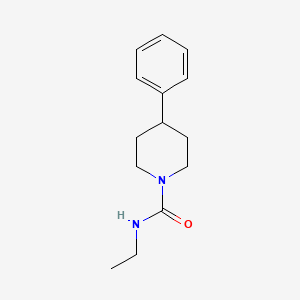![molecular formula C19H18N2O2 B2790477 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-25-0](/img/structure/B2790477.png)
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THPI, and it belongs to the class of pyridoindole derivatives. THPI has been synthesized using various methods, and it has shown promising results in scientific studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of THPI is not fully understood. However, it has been suggested that THPI may act as an inhibitor of various enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. THPI may also inhibit the activity of other enzymes, such as protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
THPI has been shown to have various biochemical and physiological effects. THPI has been shown to induce apoptosis, which is a process of programmed cell death that occurs in damaged or abnormal cells. THPI has also been shown to inhibit cell proliferation, which is the process of cell division and growth. THPI has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
THPI has several advantages and limitations for lab experiments. One of the advantages of THPI is its easy synthesis, which makes it readily available for scientific studies. THPI also has a high purity and stability, which makes it suitable for various experiments. However, THPI has some limitations, such as its low solubility in water, which may limit its use in some experiments. THPI also has some toxicity, which may require caution in handling and use.
将来の方向性
There are several future directions for THPI research. One of the future directions is to study the structure-activity relationship of THPI derivatives to optimize their biological activities. Another future direction is to explore the potential use of THPI as a fluorescent probe for imaging biological systems. THPI may also have potential applications in drug discovery for the treatment of various diseases, such as cancer and viral infections.
合成法
THPI can be synthesized using different methods, such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is the most common method used to synthesize THPI. This method involves the reaction of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is THPI, which can be purified using various techniques, such as column chromatography.
科学的研究の応用
THPI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and organic synthesis. THPI has shown promising results in scientific studies related to its anticancer, antiviral, and antibacterial properties. THPI has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFJJZEDYFKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)
![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)


![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2790408.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)
![Methyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2790411.png)

![1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2790413.png)

![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)